molecular formula C12H22O11 B12684116 beta-Epilactose CAS No. 140461-59-2

beta-Epilactose

Cat. No.: B12684116
CAS No.: 140461-59-2
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-GAXRGOLKSA-N
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Description

Beta-Epilactose, also known as 4-O-β-D-galactopyranosyl-D-mannose, is a rare disaccharide derived from lactose. It is an epimer of lactose, meaning it has a similar structure but differs in the configuration of one specific carbon atom. This compound is found in extremely small quantities in heat-treated milk and is produced by non-enzymatic catalysis from lactose .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Epilactose can be synthesized from lactose using cellobiose 2-epimerase. The process involves the following steps:

    Removal of lactose by crystallization: This step helps in purifying the lactose before the enzymatic reaction.

    Hydrolysis of lactose by β-galactosidase: This step breaks down lactose into its monosaccharide components.

    Digestion of monosaccharides by yeast: This step helps in removing any remaining monosaccharides.

    Column chromatography with Na-form cation exchange resin: This step further purifies the this compound.

Industrial Production Methods

For large-scale production, this compound can be produced both chemically and enzymatically. The enzymatic method using cellobiose 2-epimerase is preferred due to its higher specificity and yield. The process involves the use of recombinant cellobiose 2-epimerase from bacteria such as Flavobacterium johnsoniae .

Chemical Reactions Analysis

Types of Reactions

Beta-Epilactose undergoes various chemical reactions, including:

    Epimerization: Conversion of lactose to this compound using cellobiose 2-epimerase.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the epimerization of lactose is this compound. Other minor products may include various oligosaccharides depending on the reaction conditions .

Mechanism of Action

Beta-Epilactose exerts its effects primarily through its prebiotic properties. It is not absorbed in the stomach but reaches the lower gastrointestinal tract, where it stimulates the growth of beneficial bacteria. This leads to the production of short-chain fatty acids, such as butyrate, which have various health benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-Epilactose is unique due to its specific epimerization process and its ability to promote the growth of butyrate-producing bacteria more effectively than other prebiotics .

Properties

CAS No.

140461-59-2

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10-,11-,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-GAXRGOLKSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Origin of Product

United States

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